molecular formula C18H21NO2S B1241790 A-86929 CAS No. 171961-95-8

A-86929

Cat. No.: B1241790
CAS No.: 171961-95-8
M. Wt: 315.4 g/mol
InChI Key: REHAKLRYABHSQJ-KDOFPFPSSA-N
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Description

A 86929 is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It was initially developed as a potential treatment for Parkinson’s disease and cocaine addiction. despite its reasonable efficacy in humans, it caused dyskinesias, leading to its discontinuation for these purposes .

Preparation Methods

The synthesis of A 86929 involves several steps, including catalytic enantioselective one-pot aziridination followed by Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization protocol. This method achieves a high enantiomeric excess (ee) of 95% and an overall yield of 56% . The catechol of A 86929 can be bis-acetylated to produce its prodrug, which is more chemically stable and rapidly converted to the parent compound in plasma .

Chemical Reactions Analysis

A 86929 undergoes various chemical reactions, including:

    Oxidation: The catechol group in A 86929 can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the catechol group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

A 86929 exerts its effects by selectively stimulating the dopamine D1 receptor. This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including movement, cognition, and reinforcement learning. The compound’s selective stimulation of the D1 receptor may offer a novel mechanism for Parkinson’s disease therapy with a potentially improved side-effect profile .

Comparison with Similar Compounds

A 86929 is unique due to its high selectivity for the dopamine D1 receptor. Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties and receptor selectivity.

Properties

CAS No.

171961-95-8

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol

InChI

InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1

InChI Key

REHAKLRYABHSQJ-KDOFPFPSSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O

SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O

Synonyms

2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol
A 86929
A-86929

Origin of Product

United States

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